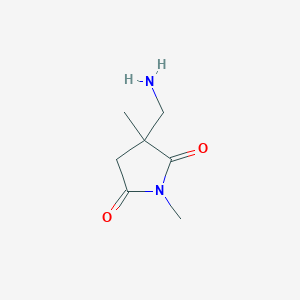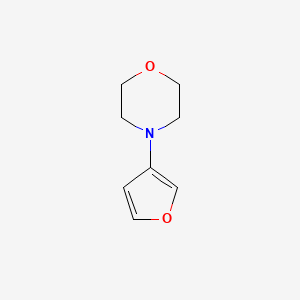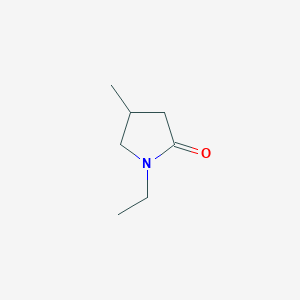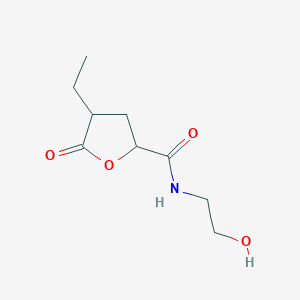![molecular formula C12H12N2O B12872357 1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- CAS No. 613686-09-2](/img/structure/B12872357.png)
1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
The synthesis of 1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- can be achieved through several methods. One common synthetic route involves the reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one in the presence of a catalyst such as aluminum oxide (Al₂O₃) at room temperature . This method yields the desired product in moderate to good yields. Industrial production methods may involve similar reactions but optimized for larger scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes . Additionally, its pyrazole ring structure allows it to interact with biological targets, potentially inhibiting or modulating enzyme activity .
Comparaison Avec Des Composés Similaires
1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- can be compared with other pyrazole derivatives, such as:
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: This compound has two pyrazole rings and exhibits different reactivity and applications.
2-(1H-pyrazol-1-yl)pyridine: This compound is used in similar catalytic processes but has a different structural arrangement and reactivity.
The uniqueness of 1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
613686-09-2 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
1-(2-pyrazol-1-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H12N2O/c1-2-12(15)10-6-3-4-7-11(10)14-9-5-8-13-14/h3-9H,2H2,1H3 |
Clé InChI |
GWKJMQIZQXISSV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=CC=C1N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)


![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)




![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)

